N-(5-chloro-2-methoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
N-(5-CHLORO-2-METHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a chlorinated methoxyphenyl group, a thiophene sulfonyl group, and a piperidine carboxamide moiety. Such compounds are often studied for their potential biological activities and applications in various fields.
Properties
Molecular Formula |
C17H19ClN2O4S2 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C17H19ClN2O4S2/c1-24-15-5-4-13(18)11-14(15)19-17(21)12-6-8-20(9-7-12)26(22,23)16-3-2-10-25-16/h2-5,10-12H,6-9H2,1H3,(H,19,21) |
InChI Key |
CCMWXZOKPOPXPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorinated methoxyphenyl group, and the attachment of the thiophene sulfonyl group. Common synthetic routes may include:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of Chlorinated Methoxyphenyl Group: This step may involve the use of chlorinated methoxybenzene derivatives and appropriate coupling reagents.
Attachment of Thiophene Sulfonyl Group: The thiophene sulfonyl group can be introduced using thiophene sulfonyl chloride and suitable base catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-CHLORO-2-METHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(5-CHLORO-2-METHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of N-(5-CHLORO-2-METHOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
